methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate
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Overview
Description
Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate is a quinazoline derivative Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate typically involves the reaction of 2-aminobenzonitrile with chloroacetyl chloride in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile, under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline N-oxides or reduced quinazoline derivatives .
Scientific Research Applications
Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-quinazoline: This compound has a similar structure but with a methyl group instead of a chloromethyl group.
2-(Chloromethyl)-4-methylquinazoline: Another similar compound with a methyl group at the 4-position and a chloromethyl group at the 2-position.
Uniqueness
Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
2680542-32-7 |
---|---|
Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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